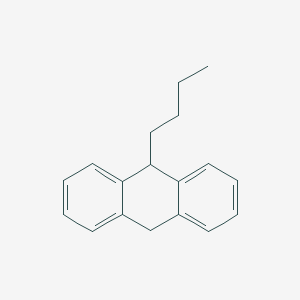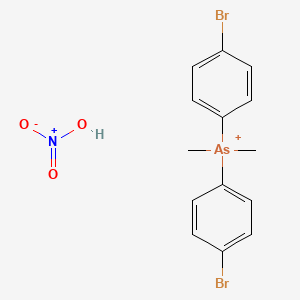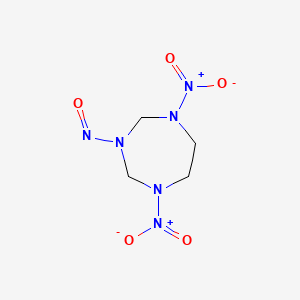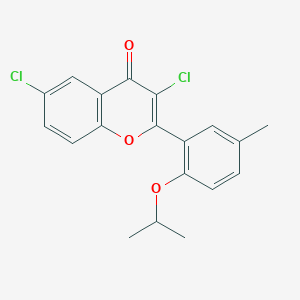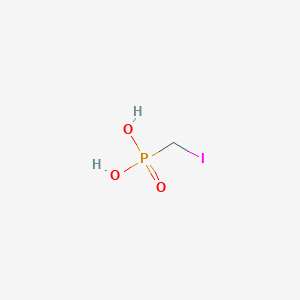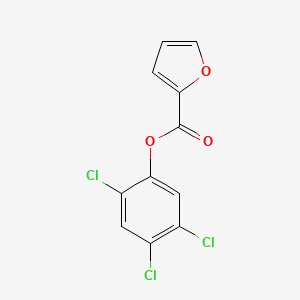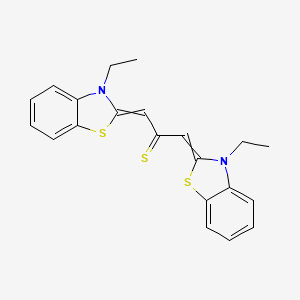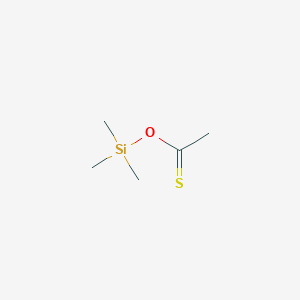
O-(Trimethylsilyl) ethanethioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-(Trimethylsilyl) ethanethioate is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to an ethanethioate moiety. This compound is of significant interest in organic synthesis due to its unique reactivity and utility in various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O-(Trimethylsilyl) ethanethioate typically involves the reaction of ethanethioate with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:
Ethanethioate+Trimethylsilyl chloride→O-(Trimethylsilyl) ethanethioate+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
O-(Trimethylsilyl) ethanethioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to the corresponding thiol.
Substitution: Nucleophilic substitution reactions can replace the trimethylsilyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alcohols, amines, or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted ethanethioates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
O-(Trimethylsilyl) ethanethioate has diverse applications in scientific research:
Biology: Employed in the modification of biomolecules for enhanced stability and reactivity.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of O-(Trimethylsilyl) ethanethioate involves the reactivity of the trimethylsilyl group. The trimethylsilyl group can act as a protecting group for hydroxyl, amino, and carboxyl groups, preventing unwanted side reactions during chemical synthesis. The compound can also participate in nucleophilic substitution reactions, where the trimethylsilyl group is replaced by other functional groups.
Comparación Con Compuestos Similares
Similar Compounds
Trimethylsilyl chloride: Used for silylation reactions.
Trimethylsilyl trifluoromethanesulfonate: Another silylating agent with different reactivity.
Hexamethyldisilazane: Used for silylation of amines and alcohols.
Uniqueness
O-(Trimethylsilyl) ethanethioate is unique due to its specific reactivity profile and the presence of both the trimethylsilyl and ethanethioate groups. This dual functionality allows for versatile applications in organic synthesis and chemical research.
Propiedades
Número CAS |
13247-83-1 |
|---|---|
Fórmula molecular |
C5H12OSSi |
Peso molecular |
148.30 g/mol |
Nombre IUPAC |
O-trimethylsilyl ethanethioate |
InChI |
InChI=1S/C5H12OSSi/c1-5(7)6-8(2,3)4/h1-4H3 |
Clave InChI |
GOXUMBWHWIBWCI-UHFFFAOYSA-N |
SMILES canónico |
CC(=S)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


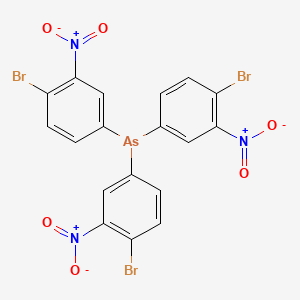
![N-[4-[(E)-(carbamothioylhydrazinylidene)methyl]-3-methylphenyl]acetamide](/img/structure/B14726685.png)
![Bicyclo[6.1.0]nonane](/img/structure/B14726688.png)

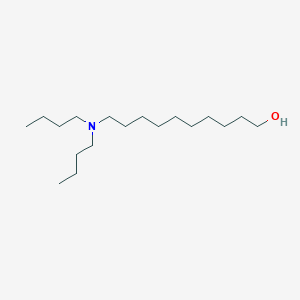
silane](/img/structure/B14726699.png)
